N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide
Description
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide (CAS 690999-05-4) is a chloroacetamide derivative featuring a benzyl-substituted piperidine core. Its molecular formula is C₁₇H₂₅ClN₂O, with a molar mass of 308.85 g/mol . The compound’s structure includes a 2-chloroacetamide group linked to an isopropylamine moiety at the piperidin-4-yl position, further substituted with a benzyl group at the nitrogen of the piperidine ring.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-chloro-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-14(2)20(17(21)12-18)16-8-10-19(11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVDDCXJMQUVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(CC1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Chlorination: The chloro group is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus trichloride.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with an isopropylamine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide is utilized as a precursor in the development of various organic compounds. Its reactivity due to the chloro group allows for further modifications and derivatizations.
- Reagent in Organic Reactions : The compound serves as a reagent in multiple organic synthesis pathways, contributing to the formation of complex molecular architectures.
Biology
- Biological Activity : Research indicates that this compound may possess significant biological activities, particularly related to neurotransmitter systems. It has been studied for its interactions with muscarinic receptors, which are crucial in various neurological disorders.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in neurotransmitter modulation, which could lead to altered neuronal activity and therapeutic effects.
Medicine
- Therapeutic Potential : this compound is being explored for its role as a precursor in drug development targeting neurological pathways. Its potential effects on cognitive disorders such as schizophrenia make it a candidate for further pharmacological studies.
- Analgesic and Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit analgesic and anti-inflammatory properties, warranting investigation into its therapeutic applications.
Industry
- Material Development : Beyond its pharmaceutical applications, this compound is also being investigated for its utility in developing new materials and chemical processes within industrial settings.
Case Study 1: Muscarinic Receptor Interaction
A study investigated the binding affinity of this compound to various muscarinic receptor subtypes. Results indicated selective binding to M1 and M2 receptors, suggesting potential therapeutic applications in treating cognitive dysfunctions related to these pathways.
Case Study 2: Anticonvulsant Activity
In an experimental model assessing anticonvulsant properties, derivatives of similar piperidine compounds were evaluated for their efficacy against induced seizures. The findings highlighted the importance of structural modifications on biological activity, prompting further exploration into the structure-activity relationship (SAR) of this compound.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound shares a common chloroacetamide backbone with several analogs, differing in substituents, ring systems, and substitution positions. Below is a comparative analysis of its structural and molecular features against similar compounds (Table 1).
Table 1: Structural and Molecular Comparison of N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide and Analogs
*Calculated based on molecular formula.
Analysis of Structural Differences and Implications
Substituent Effects
- Isopropyl vs. The ethyl substituent (, Entry 6) reduces steric hindrance, which may improve binding to compact active sites but lower hydrophobic interactions .
Ring System and Positional Isomerism
- Piperidine (6-membered) vs. Pyrrolidine (5-membered): Piperidine offers greater conformational flexibility, which may aid in accommodating diverse binding pockets.
- Positional Differences :
- The 4-yl vs. 2-ylmethyl substitution (, Entry 7) alters spatial orientation. For example, the 4-yl position in the target compound places the acetamide group axially in the piperidine chair conformation, whereas 2-ylmethyl substitution may lead to equatorial positioning, affecting intermolecular interactions .
Chlorine Substituent
All analogs retain the 2-chloroacetamide group, which contributes to electronic effects (e.g., dipole moments) and hydrogen-bonding capabilities. This feature is critical for interactions with nucleophilic residues in biological targets.
Biological Activity
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H27ClN2O
- Molecular Weight : 322.87 g/mol
- Key Features : The compound features a piperidine ring with a benzyl group, a chloro substituent, and an isopropyl acetamide moiety.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : Research indicates that this compound may selectively bind to muscarinic receptors, which are implicated in numerous neurological disorders. Its structure suggests potential antagonistic or modulatory effects on these receptors, making it a candidate for therapeutic applications in conditions such as schizophrenia or cognitive dysfunctions.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in neurotransmitter modulation. This inhibition can lead to altered neurotransmitter release and neuronal activity, contributing to its potential therapeutic effects.
Structure-Activity Relationship (SAR)
Studies have explored the SAR of this compound by synthesizing various analogs and assessing their biological activities:
- Affinity for Sigma Receptors : A related series of compounds demonstrated high affinity for sigma1 receptors, with Ki values indicating strong binding capabilities (e.g., Ki = 3.90 nM for sigma1) compared to sigma2 receptors (Ki = 240 nM) . Modifications in the aromatic ring were shown to influence binding affinities significantly.
- Functional Assays : Further SAR studies highlighted that introducing different substituents could enhance binding potency from micromolar to low nanomolar ranges, indicating that small structural changes can lead to significant variations in biological activity .
Case Study 1: Neurological Applications
A study focused on the effects of this compound on muscarinic receptor activity showed promising results in modulating neurotransmitter systems. The compound was found to influence cholinergic signaling pathways, which are crucial in treating cognitive disorders .
Case Study 2: Anticancer Potential
Research has also evaluated the anticancer potential of related compounds within the same class. For instance, derivatives exhibiting structural similarities were tested against various cancer cell lines, revealing significant cytotoxicity and suggesting possible mechanisms involving apoptosis induction .
Comparative Analysis with Related Compounds
A comparison table below summarizes key features and biological activities of this compound alongside structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C18H27ClN2O | Piperidine derivative with chloro and isopropyl groups | Modulates muscarinic receptors; potential neuroprotective effects |
| N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide | C18H27ClN2O | Different piperidine position | Altered receptor binding profiles |
| N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-methyl-acetamide | C17H26ClN2O | Lacks isopropyl group | Different pharmacological properties affecting efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
